BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

Leishmaniasis Kinetoplastid Antiparasitic

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic building block within the 1,2,4-oxadiazole class. Procurement is recommended solely as a synthetic intermediate or derivatization scaffold. Direct, comparator-based evidence for any biological activity is absent—class-level generalizations across 1,2,4-oxadiazoles are scientifically invalid. Using this compound for primary antibacterial, antiviral, or anticancer screening carries a high risk of no activity. Buyers should source this compound for chemical synthesis and library construction, not for target-based assays.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 21614-47-1
Cat. No. B1607140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
CAS21614-47-1
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H7ClN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
InChIKeyXLPRFGPYWXKAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 21614-47-1): Baseline Overview for Scientific Procurement


3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing one oxygen and two nitrogen atoms, with a 4-chlorophenyl substituent at the 3-position and a methyl group at the 5-position . Its molecular formula is C₉H₇ClN₂O, with a molecular weight of 194.62 g/mol . While the 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry with potential applications across antibacterial, antiviral, and anticancer research, a review of available literature indicates a lack of direct, quantitative, comparator-based evidence for this specific compound. This guide transparently presents the limitations of current evidence to support informed procurement decisions.

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Critical Need for Compound-Specific Data for 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole


Despite sharing a common 1,2,4-oxadiazole core, the biological and physicochemical properties of derivatives are highly sensitive to the nature and position of substituents. Class-level inferences are insufficient for scientific selection or procurement. For example, within the 1,2,4-oxadiazole class, small structural changes can drastically alter activity; the thiocyanatomethyl derivative (compound 4b) demonstrates in vivo antileishmanial activity [1], whereas the closely related isoxazole-containing analog shows anti-HIV-1 activity [2]. This demonstrates that even minor modifications to the 5-position can redirect the compound's entire biological profile. Therefore, extrapolating activity or performance from other 1,2,4-oxadiazoles to 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is scientifically invalid without direct, comparator-based evidence for this specific molecule. The sections below confirm the absence of such evidence, guiding users away from unsupported substitution.

Quantitative Evidence Guide for 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole: Assessment of Available Data


Assessment of Evidence for Anti-Leishmanial Activity: 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole vs. Thiocyanatomethyl Analog

A direct analog, 3-(4-Chlorophenyl)-5-(thiocyanatomethyl)-1,2,4-oxadiazole, has demonstrated in vitro activity against Leishmania donovani and in vivo efficacy in a murine model [1]. However, no comparable data exists for the target compound, 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole. This highlights that the 5-methyl substitution pattern is not predictive of antileishmanial activity, and direct procurement of the methyl analog for such research would be unsupported by the current evidence base.

Leishmaniasis Kinetoplastid Antiparasitic

Assessment of Evidence for Anti-HIV Activity: 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole vs. Isoxazole-Containing Analog

A structurally related compound, 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, has been reported to significantly inhibit HIV-1 replication in CD4+ reporter cell lines [1]. This compound differs significantly from the target molecule by having an isoxazole ring and a methylene linker. The target compound, 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole, lacks the isoxazole moiety and linker, and no anti-HIV data is available for it. This structural divergence prohibits any inference of anti-HIV activity for the target compound.

HIV Antiviral Isoxazole

Assessment of Evidence for Antibacterial Activity: 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole vs. 1,2,4-Oxadiazole Antibiotic Class

The 1,2,4-oxadiazole class is known to contain antibiotics active against Gram-positive bacteria, particularly Staphylococcus aureus [1]. However, the structural features essential for this activity, as defined by SAR studies, involve specific substitution patterns on a complex C and D ring system [1]. The target compound, 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole, does not possess these pharmacophoric elements and has no reported antibacterial data. Therefore, it cannot be considered a candidate for antibacterial applications based on class membership alone.

Antibacterial Gram-positive SAR

Application Scenarios for 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole Based on Current Evidence


Use as a Synthetic Intermediate or Building Block

Based on its straightforward structure and the known reactivity of 1,2,4-oxadiazoles, the most plausible and supportable application for 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is as a synthetic intermediate or a building block for generating more complex molecules . Procurement for this purpose is reasonable, as its utility is based on its chemical reactivity rather than a specific, unproven biological activity.

Not Recommended for Direct Biological Screening Without Further Validation

Given the absence of any direct, comparator-based evidence for biological activity, procuring this compound for primary screening in antibacterial, antiviral, or antiparasitic assays is not recommended. The available evidence for related analogs demonstrates that activity is highly sensitive to structural modification [1][2]. Therefore, its use in such applications would be exploratory and carry a high risk of yielding no activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.